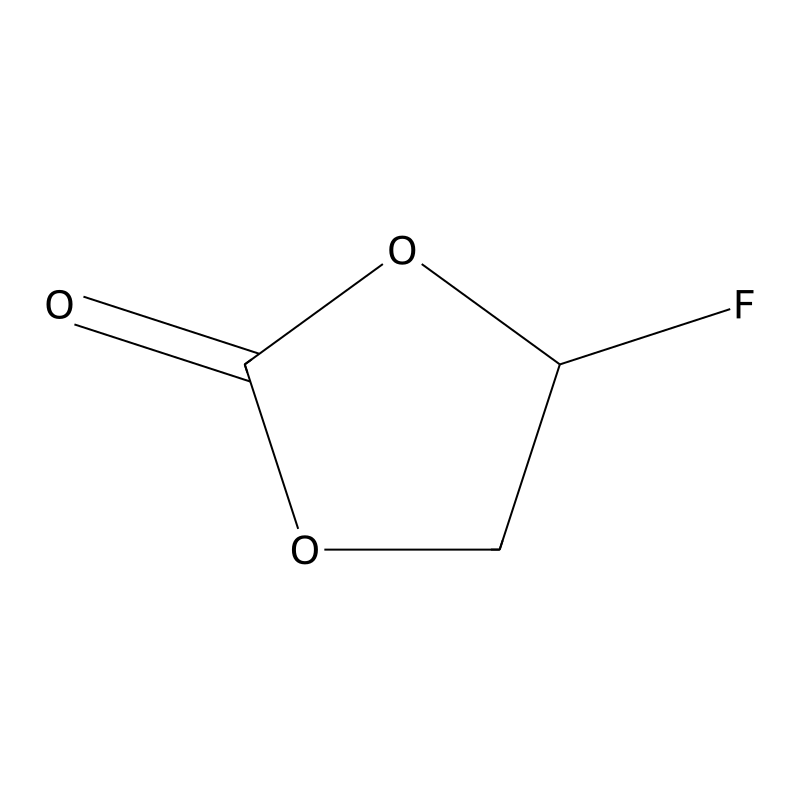

4-Fluoro-1,3-dioxolan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Fluoro-1,3-dioxolan-2-one, commonly known as fluoroethylene carbonate (FEC), is a highly specialized fluorinated cyclic carbonate utilized primarily as a critical electrolyte solvent and additive in advanced lithium-ion and sodium-ion batteries. By substituting a single hydrogen atom with a highly electronegative fluorine atom on the ethylene carbonate (EC) ring, FEC achieves a specific balance of a high dielectric constant, a reduced melting point, and highly targeted electrochemical reactivity. In industrial procurement, FEC is prioritized over standard non-fluorinated carbonates because it preferentially reduces at the anode to form a robust, lithium fluoride (LiF)-rich solid electrolyte interphase (SEI), an absolute prerequisite for stabilizing high-capacity silicon and lithium metal anodes.

Attempting to substitute FEC with its non-fluorinated analog, ethylene carbonate (EC), leads to catastrophic failure in high-capacity battery architectures [1]. EC reduces to form a rigid, organic-rich SEI that cannot withstand the massive volume expansion (up to 300%) of silicon anodes during lithiation. This causes continuous SEI fracturing, rapid consumption of the bulk electrolyte, and severe capacity fade, often reducing cell capacity to near zero within 20 to 50 cycles. Furthermore, from a manufacturing standpoint, EC is a solid at room temperature, requiring heated transfer lines and specialized thermal management during electrolyte formulation, whereas FEC remains a pumpable liquid under standard ambient conditions, drastically simplifying industrial processability.

Preferential Electrochemical Reduction for Controlled SEI Formation

FEC features a lower Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to standard ethylene carbonate (EC), which dictates the sequence of electrolyte decomposition[1]. Voltammetry data demonstrates that FEC reduces at approximately 1.0 V (vs. Li/Li+), whereas EC reduces at approximately 0.5 V to 0.7 V. This preferential reduction ensures that FEC decomposes before the bulk carbonate solvents, allowing it to act as a sacrificial agent that exclusively dictates the chemical composition of the resulting SEI layer.

| Evidence Dimension | Cathodic Reduction Potential (vs. Li/Li+) |

| Target Compound Data | ~1.0 V (FEC) |

| Comparator Or Baseline | ~0.5 V to 0.7 V (EC) |

| Quantified Difference | FEC reduces at a potential 0.3 V to 0.5 V higher than EC. |

| Conditions | Graphite/Platinum electrodes in LiPF6-based carbonate electrolytes. |

Ensures that the fluorinated additive controls the passivation layer formation before bulk solvent degradation occurs, which is critical for battery longevity.

Silicon Anode Capacity Retention and Cycle Life

The inclusion of FEC is mandatory for the viability of silicon-based anodes due to its ability to suppress active lithium trapping and stabilize the SEI [1]. In comparative cycling tests, silicon anodes in a standard EC-based control electrolyte experience rapid degradation, with reversible capacity dropping from ~3000 mAh/g to almost zero after merely 20 cycles. In contrast, the addition of 10% FEC maintains a highly stable cycling profile, delivering a reversible capacity of ~1800 mAh/g and retaining over 70% of its capacity after 60 cycles.

| Evidence Dimension | Reversible Capacity Retention (Silicon Anode) |

| Target Compound Data | >70% retention after 60 cycles (with 10% FEC) |

| Comparator Or Baseline | Near 0% retention after 20 cycles (EC-based control without FEC) |

| Quantified Difference | FEC extends functional cycle life from <20 cycles to >60 cycles with high capacity retention. |

| Conditions | Silicon nanomaterial anodes (100–500 nm) in 1 M LiPF6 carbonate electrolytes. |

Provides the quantitative justification for procuring FEC as a mandatory additive for any commercial silicon-anode battery program.

Thermal Processability and Manufacturing Handling

Beyond electrochemical performance, FEC offers a massive logistical advantage in industrial electrolyte formulation due to its physical state . Standard ethylene carbonate (EC) has a melting point of 36–38 °C, meaning it exists as a solid at room temperature and requires heated storage, melting tanks, and insulated piping to prevent line blockages. FEC, however, has a melting point of 18–23 °C, keeping it in a liquid state under standard ambient factory conditions. This phase difference eliminates the need for energy-intensive thermal management during the mixing of electrolyte batches.

| Evidence Dimension | Melting Point (Physical State at 25 °C) |

| Target Compound Data | 18–23 °C (Liquid) |

| Comparator Or Baseline | 36–38 °C (Solid EC) |

| Quantified Difference | FEC melts ~15 °C lower than EC. |

| Conditions | Standard atmospheric pressure, ambient facility temperatures. |

Reduces manufacturing overhead by eliminating the need for heated transfer lines and melting tanks during large-scale electrolyte production.

Silicon-Dominant Anode Electrolyte Formulation

FEC is the industry-standard additive for silicon and silicon-graphite composite anodes, where its preferential reduction forms an elastic, LiF-rich SEI capable of withstanding the ~300% volumetric expansion of silicon without continuous fracturing [1].

Lithium Metal Battery (LMB) Passivation

Utilized in high-energy-density lithium metal cells to suppress dendritic growth; FEC decomposes to form a highly uniform and ionically conductive inorganic fluoride layer that protects the lithium surface during aggressive cycling [1].

Low-Temperature Battery Operations

Formulated as a co-solvent to replace or supplement EC in cells designed for sub-zero environments, leveraging its lower melting point and high dielectric constant to maintain ionic mobility at low temperatures without precipitating out of solution[1].

Physical Description

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 14 of 26 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 12 of 26 companies with hazard statement code(s):;

H302 (91.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (83.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

General Manufacturing Information

1,3-Dioxolan-2-one, 4-fluoro-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.